molecular formula C7H6ClN3O3 B8473935 Methyl 2-[(6-chloropyridazin-3-yl)amino]-2-oxoacetate

Methyl 2-[(6-chloropyridazin-3-yl)amino]-2-oxoacetate

Cat. No.: B8473935
M. Wt: 215.59 g/mol
InChI Key: AOTHHPYCUAGPNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-[(6-chloropyridazin-3-yl)amino]-2-oxoacetate is a useful research compound. Its molecular formula is C7H6ClN3O3 and its molecular weight is 215.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C7H6ClN3O3

Molecular Weight

215.59 g/mol

IUPAC Name

methyl 2-[(6-chloropyridazin-3-yl)amino]-2-oxoacetate

InChI

InChI=1S/C7H6ClN3O3/c1-14-7(13)6(12)9-5-3-2-4(8)10-11-5/h2-3H,1H3,(H,9,11,12)

InChI Key

AOTHHPYCUAGPNR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=O)NC1=NN=C(C=C1)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

3-Amino-6-chloropyridazine (516 mg) was dissolved in pyridine (26 ml), and triethylamine (665 μl) and methyl chlorooxoacetate (441 μl) were successively added under ice cooling to stir the mixture at room temperature for 14 hours. After water was added to the reaction mixture to conduct liquid separation, the resultant organic layer was dried over anhydrous sodium sulfate. The solvent was distilled off under reduced pressure to obtain the title compound (748 mg).
Quantity
516 mg
Type
reactant
Reaction Step One
Quantity
26 mL
Type
solvent
Reaction Step One
Quantity
665 μL
Type
reactant
Reaction Step Two
Quantity
441 μL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

3-Amino-6-chloropyridazine (516 mg) was dissolved in pyridine (26 mL), and to the solution were sequentially added triethylamine (665 mL) and methyl chlorooxoacetate (441 μL) under ice cooling, followed by stirring at room temperature for 14 hours. Water was added to the reaction mixture to partition the mixture, and the organic layer was dried over sodium sulfate anhydrate. The solvent was distilled away under reduced pressure, to thereby give the title compound (748 mg).
Quantity
516 mg
Type
reactant
Reaction Step One
Quantity
26 mL
Type
solvent
Reaction Step One
Quantity
665 mL
Type
reactant
Reaction Step Two
Quantity
441 μL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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